

# Fluoxapiprolin: A Toxicological and Hygienic Deep Dive for the Scientific Community

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Compound Name: Fluoxapiprolin

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An in-depth technical guide on the toxicological and hygienic properties of the fungicide **Fluoxapiprolin**, designed for researchers, scientists, and drug development professionals.

**Fluoxapiprolin**, a novel fungicide from the piperidinyl thiazole isoxazoline chemical class, has demonstrated significant efficacy against a wide range of oomycete fungi.[1] Developed by Bayer Crop Science, its unique mode of action as an oxysterol-binding protein inhibitor (OSBPI) sets it apart from many existing fungicides.[2][3] This guide provides a comprehensive overview of the toxicological and hygienic properties of **Fluoxapiprolin**, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to support further research and development.

## Toxicological Profile

**Fluoxapiprolin** has been subjected to a comprehensive battery of toxicological studies to characterize its potential hazards to human health. The data consistently demonstrate a low order of acute toxicity and a lack of significant adverse effects in subchronic, chronic, reproductive, and developmental studies at doses relevant to human exposure.

## Acute Toxicity

**Fluoxapiprolin** exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.[1] In studies conducted in accordance with OECD guidelines, the acute oral and dermal LD50 in rats were found to be greater than 2000 mg/kg body weight, with no clinical signs of toxicity observed.[4] The acute inhalation LC50 (4-hour) in rats was determined to be

greater than 2.11 mg/L, with no mortality reported.[4] While it is not a skin irritant in rabbits, it is considered slightly irritating to the eyes.[1] **Fluoxapiprolin** did not show potential for skin sensitization in a mouse local lymph node assay (LLNA).[1]

Table 1: Acute Toxicity of **Fluoxapiprolin**

Study	Species	Route	Value	Classification	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 2000 mg/kg bw	Low	[4]
Acute Dermal Toxicity	Rat	Dermal	LD50 > 2000 mg/kg bw	Low	[4]
Acute Inhalation Toxicity	Rat	Inhalation	LC50 > 2.11 mg/L (4-hr)	Low	[4]
Skin Irritation	Rabbit	Dermal	Not an irritant	-	[1]
Eye Irritation	Rabbit	Ocular	Slightly irritating	-	[1]
Skin Sensitization	Mouse	Dermal	Non-sensitizer	-	[1]

## Subchronic and Chronic Toxicity

Repeated dose and subchronic toxicity studies in rats, mice, and dogs have shown no adverse effects of **Fluoxapiprolin**. [1] Oral No-Observed-Adverse-Effect Levels (NOAELs) were established at the highest doses tested, which were 891 mg/kg bw/day in male rats, 882 mg/kg bw/day in male mice (90-day study), and 892 mg/kg bw/day in male dogs.[1] In a 2-year chronic toxicity and carcinogenicity study in rats, the NOAEL for both systemic toxicity and carcinogenicity was established at the highest dose tested, which was 288 mg/kg bw/day for males and 374 mg/kg bw/day for females.[1]

**Fluoxapiprolin** was not found to be carcinogenic in an 18-month study in mice at dietary doses up to 278 mg/kg bw/day in males and 317 mg/kg bw/day in females.[1]

Table 2: Subchronic and Chronic Toxicity of **Fluoxapiprolin**

Study Duration	Species	NOAEL (mg/kg bw/day)	Effects Observed at Higher Doses	Reference
90-Day	Rat (male)	891	No adverse effects observed	<a href="#">[1]</a>
90-Day	Mouse (male)	882	No adverse effects observed	<a href="#">[1]</a>
90-Day	Dog (male)	892	No adverse effects observed	<a href="#">[1]</a>
2-Year	Rat (male)	288	No treatment-related adverse effects	<a href="#">[1]</a>
2-Year	Rat (female)	374	No treatment-related adverse effects	<a href="#">[1]</a>
18-Month	Mouse (male)	278	Not carcinogenic	<a href="#">[1]</a>
18-Month	Mouse (female)	317	Not carcinogenic	<a href="#">[1]</a>

## Reproductive and Developmental Toxicity

**Fluoxapiprolin** has demonstrated no evidence of reproductive or developmental toxicity. In a two-generation reproductive toxicity study in rats, the reproductive NOAEL was established at 262 mg/kg bw/day, the highest dose tested.[\[1\]](#) Similarly, in developmental toxicity studies in both rats and rabbits, the NOAELs for maternal and developmental toxicity were established at the limit dose of 1000 mg/kg bw/day, with no treatment-related adverse effects observed.[\[1\]](#)

Table 3: Reproductive and Developmental Toxicity of **Fluoxapiprolin**

Study Type	Species	NOAEL (mg/kg bw/day)	Key Findings	Reference
Two-Generation Reproduction	Rat	262	No effects on reproductive performance	[1]
Developmental Toxicity	Rat	1000	No maternal or developmental effects	[1]
Developmental Toxicity	Rabbit	1000	No maternal or developmental effects	[1]

## Genotoxicity and Neurotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted on **Fluoxapiprolin**, and all results were negative, indicating no genotoxic potential.[1] Furthermore, there is no evidence of neurotoxicity in the available database. In an acute neurotoxicity study in rats, the NOAEL for neurotoxicity was 2000 mg/kg bw (the highest dose tested), and the NOAEL for general toxicity was 1000 mg/kg bw, based on a slight reduction in body weight gain.[1][2]

## Hygienic Properties

The hygienic properties of a compound are critical for ensuring the safety of individuals who may come into contact with it, particularly in occupational settings.

## Occupational Exposure

A quantitative occupational risk assessment for **Fluoxapiprolin** was considered unnecessary by regulatory bodies due to its low dermal toxicity.[1][5] A short-term dermal toxicity study in rats showed no adverse effects at the limit dose of 1000 mg/kg bw/day.[1] This, combined with the low application rates and frequency of use, suggests that occupational exposure is likely to be very low.[1]

While specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established, the concept of an Acceptable Operator Exposure Level (AOEL) is used in the risk assessment of pesticides. The AOEL is the maximum amount of an active substance to which an operator may be exposed without any adverse health effects.[6][7] Given the low toxicity profile of **Fluoxapiprolin**, a qualitative risk assessment has been deemed sufficient, and no risks of concern for occupational handlers have been identified.[5]

## Acceptable Daily Intake (ADI)

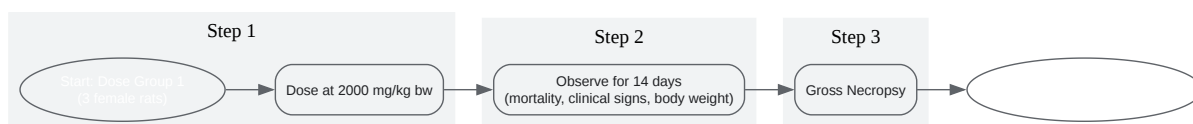
The Acceptable Daily Intake (ADI) for **Fluoxapiprolin** has been established at 3 mg/kg bw/day. [1] This value is based on the kinetically derived maximum dose of 250 to 300 mg/kg bw/day, which is related to the saturation of oral absorption rather than an overt biologically adverse effect, making the ADI a conservative value.[1]

## Experimental Protocols

The toxicological evaluation of **Fluoxapiprolin** was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the probable methodologies employed in the key studies.

### Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity of **Fluoxapiprolin** was likely assessed using the Acute Toxic Class Method. This stepwise procedure involves dosing a small number of animals (typically female rats) with a starting dose and observing them for a defined period (usually 14 days) for signs of toxicity and mortality.[4][8][9][10] Based on the outcome, the dose for the next group of animals is adjusted up or down. Key parameters recorded include clinical signs, body weight changes, and gross pathological findings at necropsy.[4][8]



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*Acute Oral Toxicity Study Workflow (OECD 423)*

## 90-Day Subchronic Oral Toxicity (Following OECD Guideline 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure over a prolonged period.<sup>[11][12][13][14][15]</sup> Typically, the test substance is administered daily to groups of rodents (e.g., rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Key endpoints evaluated include:

- Clinical Observations: Daily checks for signs of toxicity.
- Body Weight and Food/Water Consumption: Measured weekly.
- Hematology and Clinical Biochemistry: Blood samples are analyzed at termination.
- Urinalysis: Conducted at termination.
- Ophthalmology: Examinations performed before and after the study.
- Gross Necropsy and Histopathology: All animals are subjected to a full necropsy, and a comprehensive set of tissues is examined microscopically.

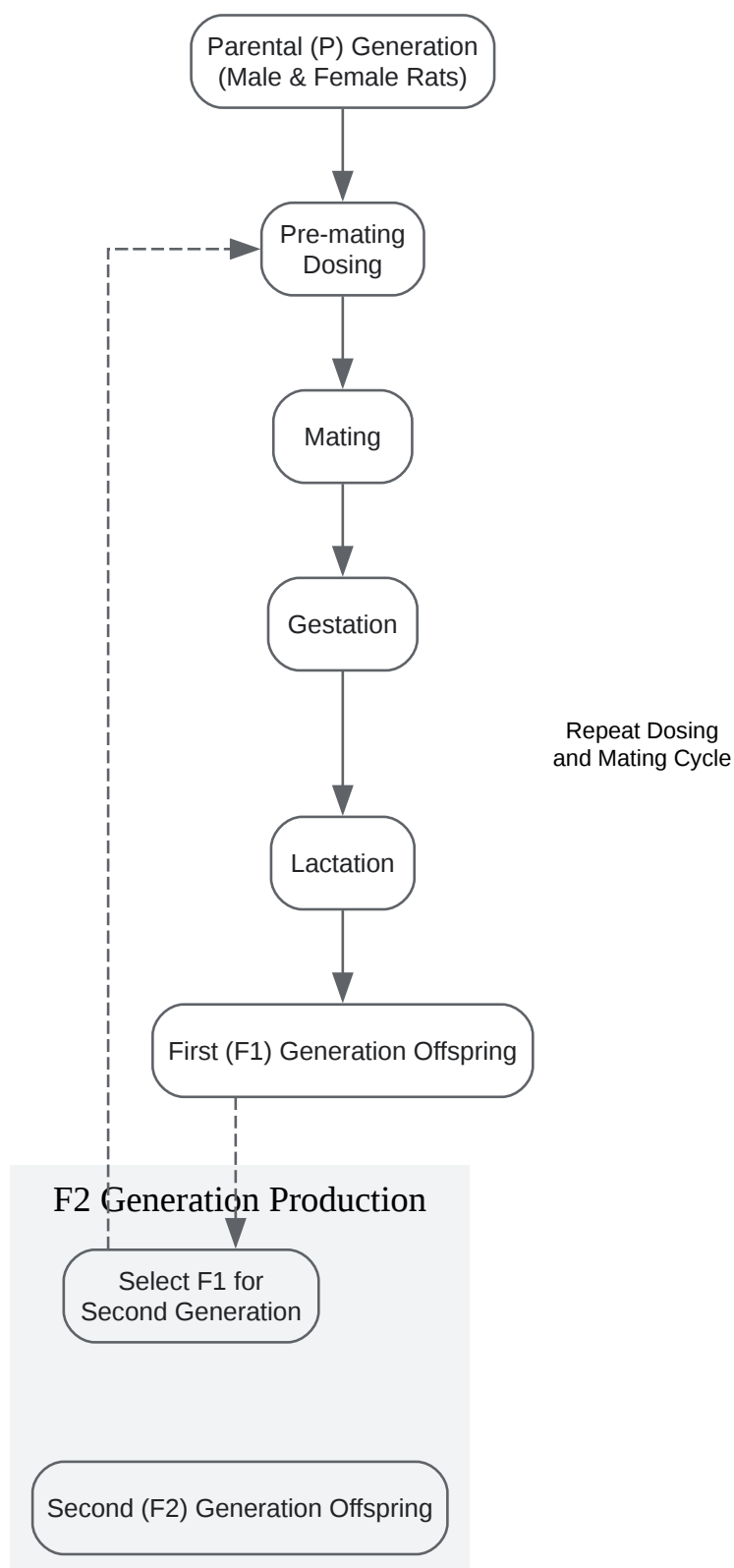
## 2-Year Chronic Toxicity/Carcinogenicity (Following OECD Guideline 453)

This long-term study assesses both chronic toxicity and carcinogenic potential.<sup>[16][17][18][19]</sup> The test substance is administered daily in the diet to groups of rodents (usually rats) for 24 months. The study design is similar to the 90-day study but with a longer duration and a primary focus on neoplastic lesions. Key parameters are similar to the 90-day study, with an emphasis on detailed histopathological examination of all organs and tissues for evidence of tumors.

## Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

This study evaluates the potential effects of a substance on reproductive performance and the development of offspring.[20][21][22][23][24] The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through maturity, mating, and the production of a second generation (F2). A wide range of endpoints are assessed, including:

- Parental Animals: Mating performance, fertility, gestation length, and clinical signs.
- Offspring: Viability, growth, and development until weaning.
- Reproductive Organs: Histopathological examination of the reproductive organs of the P and F1 generations.



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### *Two-Generation Reproductive Toxicity Study Design*



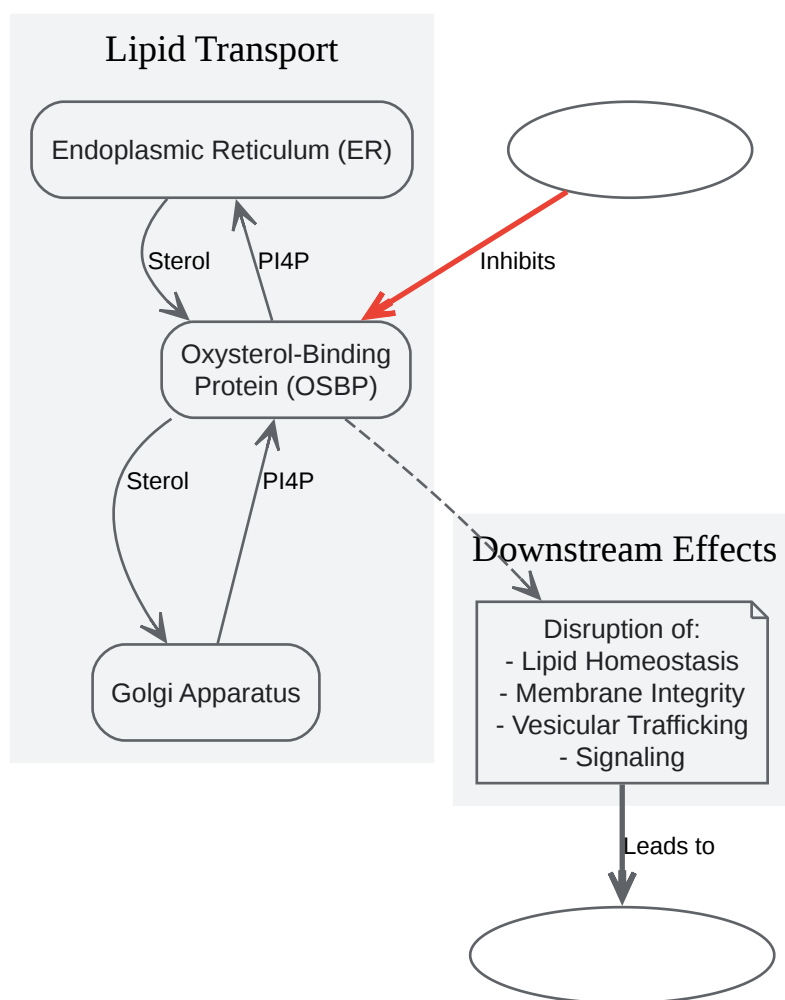
## Mode of Action: Oxysterol-Binding Protein Inhibition

**Fluoxapiprolin**'s fungicidal activity stems from its ability to inhibit oxysterol-binding proteins (OSBPs) in oomycetes.[25][26][27] OSBPs are a conserved family of lipid transfer proteins that play a crucial role in intracellular lipid transport, particularly the exchange of sterols and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic reticulum and other organelles like the Golgi apparatus and plasma membrane.[28][29][30]

By inhibiting OSBP, **Fluoxapiprolin** disrupts several vital cellular processes in the fungus, including:

- **Lipid Homeostasis:** The proper distribution and balance of lipids within the cell are compromised.[2]
- **Membrane Integrity:** The maintenance of cellular membranes is impaired.[25]
- **Vesicular Trafficking and Signaling:** The transport of molecules within the cell and cellular communication are disrupted.[28]

This multifaceted disruption of essential cellular functions ultimately leads to the cessation of fungal growth and development.[27]



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Mode of Action of **Fluoxapiprolin** via OSBP Inhibition

## Conclusion

The comprehensive toxicological and hygienic assessment of **Fluoxapiprolin** reveals a favorable safety profile. With low acute toxicity, no significant findings in chronic, reproductive, or developmental studies at relevant doses, and a lack of genotoxic or neurotoxic potential, **Fluoxapiprolin** presents a low risk to human health when used according to label directions. The qualitative approach to occupational risk assessment is supported by its low dermal toxicity. The established ADI provides a conservative margin of safety for dietary exposure. Understanding its specific mode of action as an OSBP inhibitor provides a clear rationale for its fungicidal activity and a basis for future research into this class of compounds. This technical

guide serves as a foundational resource for scientists and professionals engaged in the ongoing evaluation and development of agricultural and pharmaceutical compounds.

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